(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide
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Description
(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide is a useful research compound. Its molecular formula is C34H40ClN5O2 and its molecular weight is 586.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antioxidant Potential
(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide and its derivatives show promise in cancer research. A study synthesized derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide, exhibiting significant anticancer activity against human lung cancer cell lines and antioxidant properties. One compound, in particular, demonstrated high efficacy in inhibiting lung cancer cell growth, correlated with its molecular docking results. The study highlights the potential of these compounds in developing new cancer treatments (Sulistyowaty et al., 2020).
Novel Amides Synthesis
Research also involves the synthesis of new amides, including those containing N-methylpiperazine fragments, which are structurally related to this compound. These compounds could be precursors or structural analogs for further medicinal and pharmaceutical research (Koroleva et al., 2011).
Quantum Chemical Calculations
In the realm of computational chemistry, quantum chemical calculations have been conducted on organic compounds structurally related to this compound. These studies focus on understanding the electronic properties and reactivity of these molecules, which is crucial for designing drugs with optimized efficacy and safety profiles (Kumar et al., 2020).
Drug Development and QSAR Analysis
Further research includes the development of novel benzamide derivatives as anticancer agents. This research involves both the synthesis of these compounds and quantitative structure-activity relationship (QSAR) analysis to predict their anticancer efficacy. Such studies are critical in the drug discovery process, offering insights into the structural features that contribute to the therapeutic potential of these compounds (Alafeefy et al., 2015).
Properties
IUPAC Name |
5-chloro-N-[(E)-(3,4-dimethylphenyl)methylideneamino]-2-[[3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzoyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40ClN5O2/c1-24-9-10-26(19-25(24)2)22-36-38-34(42)31-21-29(35)11-12-32(31)37-33(41)28-8-6-7-27(20-28)23-39-17-13-30(14-18-39)40-15-4-3-5-16-40/h6-12,19-22,30H,3-5,13-18,23H2,1-2H3,(H,37,41)(H,38,42)/b36-22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGMENFLGWUFHU-HPNXWYHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC(=C3)CN4CCC(CC4)N5CCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC(=C3)CN4CCC(CC4)N5CCCCC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630622 |
Source
|
Record name | 3-[([1,4'-Bipiperidin]-1'-yl)methyl]-N-(4-chloro-2-{(2E)-2-[(3,4-dimethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773063-99-3 |
Source
|
Record name | 3-[([1,4'-Bipiperidin]-1'-yl)methyl]-N-(4-chloro-2-{(2E)-2-[(3,4-dimethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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